Cas no 113544-59-5 (2,3,4,6-Tetra-O-benzoyl-D-mannopyranose)
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose Chemical and Physical Properties
Names and Identifiers
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- 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
- D-Mannose,2,3,4,6-tetrabenzoate
- 2,3,3,5,6,6-HEXAMETHYL-7-OXA-2,5-DIAZABICYCLO[2.2.1]HEPTANE
- 2,3,4,6-TERA-O-BENZOYL-D-MANNOPYRANOSE
- O-2,4-Dichlorphenyl-N-isopropylchlormethylphosphonamidothioat
- O2,O3,O4,O6-Tetrabenzoyl-D-mannose
- D-Mannose, 2,3,4,6-tetrabenzoate
- FCDYAJBVISGNLC-FUDYUEBSSA-N
- 2,3,4,6-Tetra-O-benzoylhexopyranose
- 2,3,4,6-tetra-O-benzoyl-mannopyranose
- D-Mannopyranose, 2,3,4,6-Tetrabenzoate
- 2-O,3-O,4-O,6-O-Tetrabenzoyl-D-mannopyranose
- 466T982
- (2R,3R,4S,5S)-2-(benzoyloxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate
- MFCD02683399
- D92575
- T2056
- 113544-59-5
- 93% (isomer mixture)
- SCHEMBL6219613
- 627466-98-2
- AKOS027320098
- DTXSID80921103
- [(2R,3R,4S,5S)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate
- W-203335
- (2R,3R,4S,5S)-2-((Benzoyloxy)methyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate
-
- MDL: MFCD02683399
- Inchi: 1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29+,34?/m1/s1
- InChI Key: FCDYAJBVISGNLC-FUDYUEBSSA-N
- SMILES: O1C([H])([C@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)O[H]
Computed Properties
- Exact Mass: 596.16800
- Monoisotopic Mass: 596.168
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 44
- Rotatable Bond Count: 13
- Complexity: 959
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 135
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.8
Experimental Properties
- Density: 1.316±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 179.0 to 185.0 deg-C
- Boiling Point: 744.2±60.0 °C at 760 mmHg
- Flash Point: 237.8±26.4 °C
- Refractive Index: -78 ° (C=1, CHCl3)
- Solubility: Insuluble (3.5E-5 g/L) (25 ºC),
- PSA: 142.50000
- LogP: 4.08000
- Vapor Pressure: 0.0±2.6 mmHg at 25°C
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p1086 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- Storage Condition:<0°C
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB250576-1 g |
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose, 93%; . |
113544-59-5 | 93% | 1 g |
€175.40 | 2023-07-20 | |
| abcr | AB250576-5 g |
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose, 93%; . |
113544-59-5 | 93% | 5 g |
€455.80 | 2023-07-20 | |
| Alichem | A119001729-5g |
2,3,4,6-tetra-o-benzoyl-D-mannopyranose |
113544-59-5 | 95% | 5g |
$400.00 | 2023-09-04 | |
| Chemenu | CM161398-1g |
2,3,4,6-tetra-o-benzoyl-D-mannopyranose |
113544-59-5 | 95% | 1g |
$84 | 2023-11-24 | |
| eNovation Chemicals LLC | D757885-5g |
D-Mannose, 2,3,4,6-tetrabenzoate |
113544-59-5 | 95% | 5g |
$355 | 2024-07-28 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2056-5G |
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose |
113544-59-5 | >93.0%(HPLC) | 5g |
¥1990.00 | 2024-04-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T866839-200mg |
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose |
113544-59-5 | ≥93% | 200mg |
¥213.30 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T866839-1g |
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose |
113544-59-5 | ≥93% | 1g |
¥536.40 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2056-5g |
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose |
113544-59-5 | 93.0%(LC) | 5g |
¥2915.0 | 2022-06-10 | |
| Chemenu | CM161398-5g |
2,3,4,6-tetra-o-benzoyl-D-mannopyranose |
113544-59-5 | 95% | 5g |
$326 | 2021-06-15 |
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose Suppliers
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
Introduction to 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose (CAS No. 113544-59-5)
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose, identified by the Chemical Abstracts Service Number (CAS No.) 113544-59-5, is a well-studied derivative of D-mannose, widely utilized in the field of organic synthesis and glycoscience. This compound serves as a crucial intermediate in the construction of complex carbohydrate structures, particularly in the synthesis of glycoproteins, glycolipids, and other oligosaccharides. Its unique structure, characterized by the presence of four benzoyl groups at the 2, 3, 4, and 6 positions of the mannopyranose ring, enhances its stability and reactivity, making it an invaluable tool in both academic research and industrial applications.
The significance of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose lies in its role as a protecting group for hydroxyl moieties in carbohydrate chemistry. The benzoyl groups not only shield the reactive hydroxyl groups from unwanted side reactions but also facilitate selective modifications at other positions on the sugar ring. This property is particularly useful in multi-step syntheses where regioselectivity is paramount. The compound’s stability under various reaction conditions further underscores its utility in constructing intricate carbohydrate architectures.
In recent years, advancements in glycoscience have highlighted the importance of well-defined oligosaccharides in understanding biological processes. 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose has been employed in the synthesis of glycopeptides and glycosaminoglycans (GAGs), which are critical components of cell surface receptors and extracellular matrices. These structures play pivotal roles in cell signaling, immune responses, and pathogen recognition. The ability to precisely modify these carbohydrates has opened new avenues for therapeutic intervention.
Recent studies have demonstrated the utility of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose in developing novel carbohydrate-based vaccines and immunomodulators. For instance, synthetic oligosaccharides derived from this compound have shown promise in eliciting protective immune responses against certain pathogens. The benzoylated derivative allows for controlled introduction of additional functional groups, enabling fine-tuning of immunogenicity and adjuvancy properties. This approach aligns with the growing trend toward personalized medicine and targeted immunotherapies.
The pharmaceutical industry has also leveraged 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose in the development of enzyme inhibitors and carbohydrate-based drugs. By serving as a scaffold for designing molecules that mimic or interfere with natural carbohydrate-protein interactions, this compound has contributed to the discovery of new therapeutic agents. For example, certain benzoylated Mannose derivatives have been investigated for their potential anti-inflammatory and anti-cancer properties.
From a synthetic chemistry perspective, 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is a versatile building block that enables the construction of diverse carbohydrate libraries. High-throughput screening methods combined with computational modeling have been employed to identify novel bioactive oligosaccharides derived from this precursor. Such efforts have led to the discovery of compounds with potential applications in drug discovery and diagnostics.
The role of CAS No. 113544-59-5 extends beyond academic research into industrial applications. The pharmaceutical and biotechnology sectors utilize this compound in large-scale syntheses required for drug development pipelines. Its high purity and reproducibility make it an ideal candidate for industrial processes where consistency is critical.
Future directions in the study of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose may include exploring its applications in biocatalysis and green chemistry initiatives. The development of enzymatic methods for modifying this compound could reduce reliance on traditional chemical synthesis routes, thereby minimizing environmental impact. Additionally, advances in chiral synthesis techniques may further enhance the availability and accessibility of this valuable intermediate.
In conclusion, 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose (CAS No. 113544-59-5) remains a cornerstone in carbohydrate chemistry with far-reaching implications for medicine,biology,and materials science. Its unique structural features continue to inspire innovative research across multiple disciplines,underscoring its enduring importance as a scientific tool.
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